Niraparib Intermediate
Description
Niraparib Intermediate is a crucial compound in the synthesis of Niraparib, a poly (ADP-ribose) polymerase inhibitor used primarily in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. This compound plays a vital role in the multi-step synthesis process of Niraparib, ensuring the final product’s efficacy and purity.
Properties
Molecular Formula |
C23H28N4O |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide |
InChI |
InChI=1S/C23H28N4O/c1-23(2,3)25-22(28)20-8-4-6-18-15-27(26-21(18)20)19-11-9-16(10-12-19)17-7-5-13-24-14-17/h4,6,8-12,15,17,24H,5,7,13-14H2,1-3H3,(H,25,28) |
InChI Key |
ZWVFDEIRRAWULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)C4CCCNC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Niraparib Intermediate involves several synthetic routes and reaction conditions. One common method involves the chiral separation of 3-(4-aminophenyl)piperidine-1-carboxylate to obtain the corresponding S-enantiomer . This intermediate is then subjected to further reactions to form the desired compound. Another method involves the reaction of this compound 2 with tert-butyl group -3- (4-amino) phenylpiperidine -1- t-butyl formate in the presence of half acetic acid as a catalyst and sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product. The use of advanced techniques and equipment in industrial settings ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Key Intermediate: (S)-3-(4-Bromophenyl)piperidine
This chiral piperidine derivative is critical for constructing niraparib's core structure.
Cyclization to Form Indazole Core ( )
The indazole ring is synthesized via a Huisgen cycloaddition:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Imine Formation | (S)-3-(4-Bromophenyl)piperidine + methyl 3-formyl-2-nitrobenzoate | THF, 60–65°C, 4–6 h | 92% |
| Cyclization | Sodium azide (NaN₃), acetic acid | 100°C, 12–16 h | 88% |
| Amidation | Propionyl chloride, pyridine | RT, 2 h | 95% |
Key Notes :
-
Sodium azide mediates [3+2] cycloaddition to form the indazole ring.
-
Pyridine acts as a base to neutralize HCl during amidation.
Avoiding Regioisomeric Impurities ( )
Traditional Suzuki coupling (e.g., with pyridine-3-boronic acid) introduces regioisomers at 5–7% levels. The improved method employs:
-
One-Pot Reaction : Combines imine formation, cyclization, and amidation without isolating intermediates.
-
Solvent System : 2-Me-THF/water biphasic mixture reduces side reactions.
-
Temperature Control : Maintained at 60–65°C to suppress dimerization.
Critical Parameters:
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Catalyst | Pd/C (cost: $1,200/kg) | None |
| Steps | 7 | 3 |
| Purity (HPLC) | 97.5% | 99.8% |
| Yield | 62% | 75.9% |
Advantages of Improved Method :
-
Eliminates platinum-based hydrogenation.
-
Uses 2-Me-THF (boiling point: 80°C) for safer distillation.
Stability of Intermediates
-
Liquid Intermediate Issue : Early intermediates (e.g., β-keto esters) are hygroscopic and degrade at RT.
-
Solution : Crystallization as tosylate monohydrate enhances stability for storage ( ).
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Niraparib Intermediate has several scientific research applications, including:
Chemistry: Used in the synthesis of Niraparib and other related compounds.
Biology: Studied for its role in DNA repair mechanisms and its potential as a therapeutic agent.
Industry: Employed in the large-scale production of Niraparib for pharmaceutical use.
Mechanism of Action
Niraparib Intermediate exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2 . These enzymes play a crucial role in the repair of DNA single-strand breaks. By inhibiting these enzymes, this compound induces cytotoxicity in cancer cells, leading to cell death . The molecular targets and pathways involved include the base excision repair pathway and the homologous recombination repair pathway .
Comparison with Similar Compounds
Niraparib Intermediate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Olaparib: Another poly (ADP-ribose) polymerase inhibitor used in cancer treatment.
Rucaparib: A poly (ADP-ribose) polymerase inhibitor with a similar mechanism of action.
Talazoparib: Known for its high potency and selectivity towards poly (ADP-ribose) polymerase enzymes.
This compound stands out due to its specific synthetic routes and its role in the efficient production of Niraparib, making it a valuable compound in the pharmaceutical industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
